

A Comparative Guide to the Efficacy of Tranylcypromine-Based LSD1 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several key tranylcypromine-based Lysine-Specific Demethylase 1 (LSD1) inhibitors. While the specific compound "Lsd1-IN-16" did not yield specific public data, this guide focuses on well-characterized derivatives, including those that have entered clinical trials, to provide a valuable comparative resource. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to LSD1 and Tranylcypromine Derivatives

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[2] Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, was one of the first compounds identified as an LSD1 inhibitor.[3] This discovery spurred the development of a multitude of tranylcypromine derivatives with improved potency and selectivity for LSD1.[1][4] These inhibitors typically act irreversibly by forming a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[3][5]

Quantitative Comparison of Inhibitor Potency



The following tables summarize the in vitro potency of several key tranylcypromine-based LSD1 inhibitors against LSD1 and their selectivity over the related enzymes MAO-A and MAO-B. Lower IC50 values indicate higher potency.

Table 1: In Vitro Inhibitory Potency (IC50) of Tranylcypromine Derivatives against LSD1

Compound	LSD1 IC50 (nM)	Reference
Tranylcypromine (TCP)	~200,000	[1]
ORY-1001 (ladademstat)	18	[6]
GSK2879552	17	[7]
Compound 29b	11	[7]
Compound 9e	9.85	[8]

Table 2: Selectivity Profile of Tranylcypromine Derivatives (IC50 in nM)

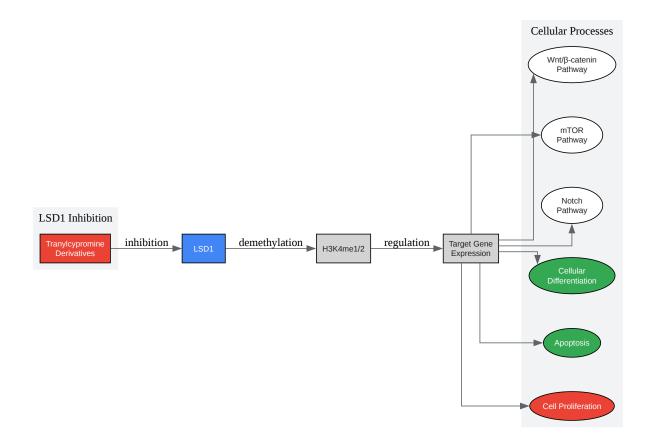
Compound	LSD1	МАО-А	МАО-В	Selectivity (MAO- B/LSD1)	Reference
Tranylcyprom ine (TCP)	~200,000	Potent Inhibitor	Potent Inhibitor	Low	[1]
ORY-1001 (ladademstat)	18	>100,000	>100,000	>5500	[6]
GSK2879552	17	>100,000	>100,000	>5800	[7]
Compound 29b	11	Not Reported	>1800	>163	[7]
Compound 9e	9.85	>10,000	>10,000	>1015	[8]



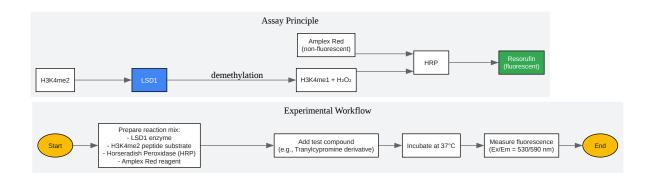
Key Signaling Pathways Modulated by LSD1 Inhibition

LSD1 regulates the expression of a multitude of genes involved in critical cellular processes. Its inhibition can therefore impact several signaling pathways implicated in cancer.









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